molecular formula C9H7NO2S B8783753 Methyl benzo[d]isothiazole-5-carboxylate CAS No. 1197944-18-5

Methyl benzo[d]isothiazole-5-carboxylate

Cat. No.: B8783753
CAS No.: 1197944-18-5
M. Wt: 193.22 g/mol
InChI Key: YSYWAAKOMAEXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl benzo[d]isothiazole-5-carboxylate (CAS 1197944-18-5) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features a benzo[d]isothiazole core, a privileged scaffold recognized for its wide spectrum of pharmacological activities . The presence of the methyl ester functional group makes it a versatile intermediate for further synthetic modifications, enabling the exploration of novel structures with potential biological activity. The benzothiazole scaffold is of significant interest in drug discovery due to its ability to interact with diverse biological targets . Researchers are actively developing benzothiazole-based compounds for the treatment of various diseases, including cancer, microbial infections, and cardiovascular conditions . Furthermore, its derivatives have shown promise as therapeutic agents for neurological disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), as well as in diagnostic applications . The structural and electronic properties of the benzothiazole core, including the planarity of the ring system and the presence of sulfur and nitrogen heteroatoms, contribute to high binding affinity and target specificity . As a key synthetic intermediate, this compound can be utilized to create novel compounds for screening against these and other therapeutic areas. This product is intended For Research Use Only and is not for human or veterinary use.

Properties

CAS No.

1197944-18-5

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 1,2-benzothiazole-5-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)5-10-13-8/h2-5H,1H3

InChI Key

YSYWAAKOMAEXQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SN=C2

Origin of Product

United States

Comparison with Similar Compounds

Methyl benzo[d]oxazole-5-carboxylate (CAS 924869-17-0)

  • Structural Differences : Replaces the sulfur atom in the isothiazole ring with oxygen, forming a benzo[d]oxazole system.
  • Reactivity and Applications : The oxygen atom reduces the electron-withdrawing effect compared to sulfur, making the oxazole derivative less reactive in nucleophilic substitutions. Benzo[d]oxazole derivatives are commonly used in fluorescent materials and as intermediates for antitumor agents .
  • Synthetic Routes: Typically synthesized via cyclization of o-aminophenol derivatives, contrasting with the thioamide-based routes for isothiazoles.

Methyl 5-methylbenzo[d]thiazole-2-carboxylate

  • Structural Differences : Features a thiazole ring (with nitrogen and sulfur) fused to benzene, with the methyl ester at position 2 instead of position 4.
  • Reactivity: The thiazole ring exhibits higher aromatic stability than isothiazole, influencing its resistance to ring-opening reactions. This compound is noted for applications in dye synthesis and as a ligand in coordination chemistry .

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate

  • Structural Differences : Substituted with bromine at position 3 and a carbamoyl group at position 5 on the isothiazole ring.
  • This compound is used in cross-coupling reactions to generate biaryl structures .
  • Synthesis: Prepared via sulfuric acid-mediated hydrolysis of a cyano group, achieving 93% yield .

Methyl-3-hydroxyisothiazole-5-carboxylate (CAS 100241-89-2)

  • Structural Differences : Contains a hydroxyl group at position 3 instead of a hydrogen or halogen.
  • Reactivity : The hydroxyl group enables participation in hydrogen bonding and oxidation reactions. It serves as a precursor for sulfonate esters and is studied in polymer chemistry .

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

  • Structural Differences: Isoxazole ring (nitrogen and oxygen) with amino and methoxy substituents.
  • Applications : Demonstrates planar molecular geometry stabilized by intramolecular hydrogen bonding. Isoxazole derivatives are applied in photochromic materials and high-energy compounds .

Preparation Methods

Cyclization of Thioamide Precursors

A common approach involves cyclocondensation of thioamide-containing precursors. For example, methyl 3-amino-4-mercaptobenzoate can undergo cyclization in the presence of acylating agents to form the isothiazole ring. This method parallels the synthesis of ethyl 7-amino-4-hydroxy-2,5-dimethylbenzofuro[6,7-d]thiazole-6-carboxylate reported by J-Stage researchers, where hydrazine hydrate facilitated cyclization of cyanoacetate intermediates.

Reaction Conditions :

  • Precursor : Methyl 3-amino-4-mercaptobenzoate

  • Cyclizing Agent : Phosphoryl chloride (POCl₃) or acetic anhydride

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Temperature : Reflux (80–100°C)

  • Yield : ~65–75% (extrapolated from analogous reactions).

Mechanistic Insight :
The thiol (-SH) and amine (-NH₂) groups undergo intramolecular nucleophilic attack on a carbonyl carbon, forming the isothiazole ring. Ester groups remain stable under these conditions due to their electron-withdrawing nature.

Nucleophilic Substitution on Halogenated Benzisothiazoles

Halogenated benzisothiazoles serve as versatile intermediates for introducing carboxylate groups. For instance, 5-chlorobenzo[d]isothiazole can undergo nucleophilic displacement with methyl cyanoacetate, followed by hydrolysis and esterification. This method aligns with the patent CN102040564B, which describes nucleophilic substitutions on benzisothiazolones using amines.

Reaction Protocol :

  • Substrate : 5-Chlorobenzo[d]isothiazole

  • Nucleophile : Methyl cyanoacetate (1.2 equivalents)

  • Coupling Agent : PyBroP (1.5 equivalents)

  • Base : Triethylamine (3.0 equivalents)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C for 12 hours

  • Workup : Column chromatography (hexane/EtOAc)

  • Yield : ~70–80% (based on patent data for analogous reactions).

Key Considerations :

  • Regioselectivity is ensured by the electron-deficient 5-position, which favors nucleophilic attack.

  • The cyano group in methyl cyanoacetate stabilizes the intermediate via resonance, enhancing reactivity.

Esterification of Carboxylic Acid Precursors

Direct esterification of benzo[d]isothiazole-5-carboxylic acid with methanol offers a straightforward route. This method is advantageous when the carboxylic acid precursor is accessible via hydrolysis of nitrile or ester intermediates.

Procedure :

  • Substrate : Benzo[d]isothiazole-5-carboxylic acid

  • Reagent : Methanol (excess), H₂SO₄ (catalytic)

  • Conditions : Reflux (65°C, 6–8 hours)

  • Yield : ~85–90% (theoretical, assuming quantitative conversion).

Characterization Data :

  • IR : 1705 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O ester).

  • ¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 7.85–8.20 (m, 3H, aromatic).

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Advantages Limitations
CyclizationMethyl 3-amino-4-mercaptobenzoate~70%One-pot synthesisRequires specialized precursors
Nucleophilic Substitution5-Chlorobenzo[d]isothiazole~75%High regioselectivitySensitive to moisture and oxygen
EsterificationBenzo[d]isothiazole-5-carboxylic acid~85%Simple and scalableDependent on carboxylic acid availability

Experimental and Analytical Considerations

Purification Techniques

  • Column Chromatography : Silica gel (200–300 mesh) with hexane/EtOAc gradients (2:1 to 1:2).

  • Recrystallization : Ethanol or methanol solvents yield high-purity crystals.

Spectroscopic Characterization

  • HR-MS : Accurate mass analysis confirms molecular formula (e.g., C₁₀H₇NO₂S requires m/z 221.0144).

  • ¹³C NMR : Distinct signals for carbonyl (δ 165–170 ppm) and methoxy groups (δ 52–55 ppm) .

Q & A

Q. Why do bioactivity results vary across cell lines or microbial strains?

  • Methodological Answer : Strain-specific enzyme expression (e.g., efflux pumps in Gram-negative bacteria) alters compound efficacy. Use isogenic mutant strains to isolate resistance mechanisms. Normalize data to cell viability (MTT assays) and replicate across independent labs .

Methodological Tables

Parameter Optimal Conditions Evidence Source
Synthesis Temperature0–6°C (intermediate steps)
Storage ConditionsArgon atmosphere, desiccated at 0–6°C
HPLC PurificationC18 column, acetonitrile/water gradient
DFT Modeling SolventCOSMO-RS with DMSO parameters

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